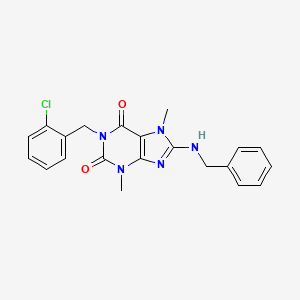

8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of purine derivatives often involves complex reactions, aiming to introduce specific functional groups at desired positions on the purine core. For instance, the introduction of the benzylamino and chlorobenzyl groups at specific positions of the purine structure is achieved through targeted synthetic routes. Although direct synthesis information for this exact compound was not found, related compounds, such as 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, are designed to improve water solubility and display multitarget drug properties for neurodegenerative diseases (Brunschweiger et al., 2014).

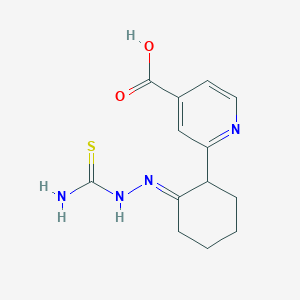

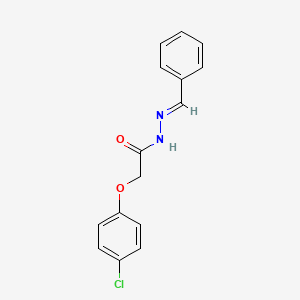

Molecular Structure Analysis

The molecular structure of purine derivatives significantly influences their chemical behavior and potential interactions. The planarity of the fused rings in the purine system and the orientation of substituents affect the molecule's electronic distribution and steric accessibility. For example, molecules with a typical geometry where the purine system rings are planar and inclined at specific angles allow for distinct electronic configurations and interaction possibilities (Karczmarzyk et al., 1995).

Scientific Research Applications

Medicinal Chemistry and Pharmacophores

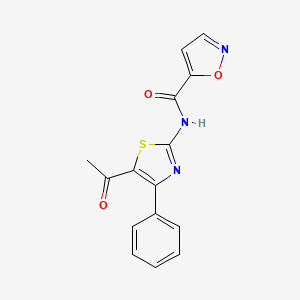

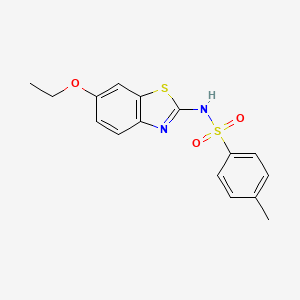

In medicinal chemistry, purine motifs are significant due to their presence in pharmaceutically important compounds. Substituted purines, especially 2, 6-disubstituted purines, are known to be crucial medicinal and pharmaceutical intermediates. The introduction of benzimidazole at the C-6 position of 2, 6-dichloropurine is believed to enhance its activity and selectivity. Purine and benzimidazole are essential in living cells, and their hybrids have been synthesized and evaluated for in vitro anticancer activities. These hybrids, substituted with different secondary amines, have shown promising results in increasing their activity beyond their usual scope. They were well characterized and screened for anticancer activities against a 60 tumor cell lines panel assay, indicating new opportunities for other biological activities (Yimer & Fekadu, 2015).

Anticancer Properties of Benzimidazole Hybrids

The synthesis of benzimidazole derivatives as anticancer agents is based on their resemblance to naturally occurring nitrogenous base, purine. Benzimidazole derivatives exhibit a broad range of biological activities and function through different mechanisms such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The review focuses on comparing the substituents essential for potency and selectivity through SAR presented in figures, providing a comprehensive outlook for the development of novel benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).

Tautomerism of Nucleic Acid Bases

The study of tautomeric equilibria of purine and pyrimidine bases, especially under the influence of molecular interactions, is crucial. It provides insights into the change in the relative order of stabilities of tautomers of purines and pyrimidine bases due to their interactions with their environment. Infrared studies of these equilibria for matrix isolated bases have provided extensive information about the isolated bases. The possibility of spontaneous mutation due to the formation of base pairs with thymine rather than cytosine by the rare “hydroxy” tautomer of guanine underlines the biological significance of these findings (Person et al., 1989).

Bioactive Heterocyclic Substituted Nucleobases and Analogues

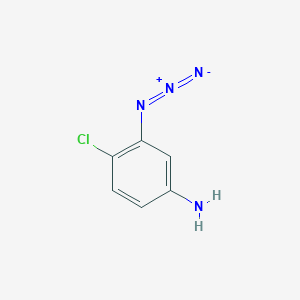

The importance of heterocyclic substituents like furan and thiophene in the medicinal chemistry of purine and pyrimidine nucleobases is notable. These substituents significantly impact the activities of the molecules. Various modifications of the lead compound structure have been performed to obtain the most favorable activity and selectivity. The structural-activity relationship studies exemplify the search for compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).

properties

IUPAC Name |

8-(benzylamino)-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c1-25-17-18(24-20(25)23-12-14-8-4-3-5-9-14)26(2)21(29)27(19(17)28)13-15-10-6-7-11-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEARGZZIIWJQPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)

![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)